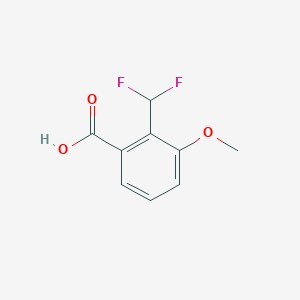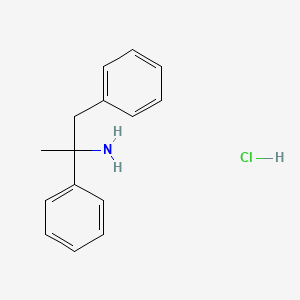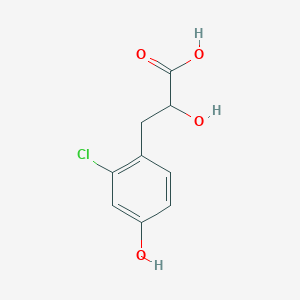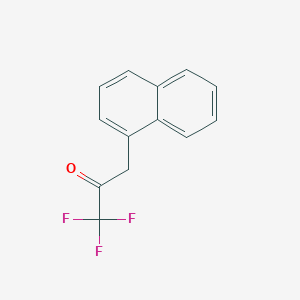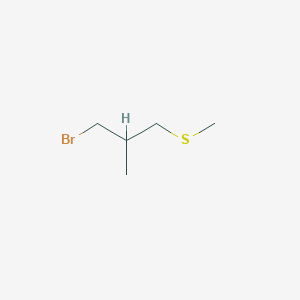![molecular formula C12H17Cl2N3 B13540685 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride , is a chemical compound with the following structure:
C11H15N3O⋅2HCl
Imidazole, the core moiety of this compound, is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .
準備方法
Several synthetic routes lead to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. One common method involves the reaction of 2-methylimidazole with 4-chlorobenzaldehyde, followed by reduction. The compound can also be synthesized via other routes, including reductive amination or condensation reactions. Industrial production methods may vary, but they typically optimize yield, purity, and scalability.
化学反応の分析
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents include reducing agents (e.g., sodium borohydride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed depend on reaction conditions and substituents.
科学的研究の応用
This compound finds applications across scientific disciplines:
Medicine: It may serve as a potential drug candidate due to its diverse biological activities.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It could interact with cellular targets, affecting biological processes.
Industry: Its synthesis and applications contribute to pharmaceuticals, materials, and more.
作用機序
The precise mechanism remains context-dependent. it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
類似化合物との比較
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride stands out due to its unique structure. Similar compounds include other imidazole derivatives, such as clemizole, etonitazene, and astemizole .
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights
特性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2;;/h3-9H,13H2,1-2H3;2*1H |
InChIキー |
SMDFFABXMVVRQR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
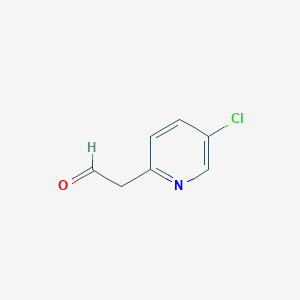
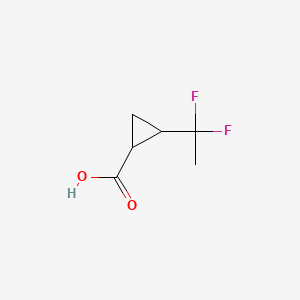
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
